N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide is a complex organic compound that features a furan ring, a morpholine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions involving ethylene oxide and ammonia.
Coupling with Benzamide: The final step involves coupling the furan-morpholine intermediate with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the morpholine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Furan-2-yl-2-morpholin-4-yl-ethylamine
- N-(morpholin-2-yl)methyl ethanamine
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
Uniqueness
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide is unique due to the presence of the propoxybenzamide group, which can enhance its lipophilicity and potentially improve its bioavailability compared to similar compounds.
Properties
Molecular Formula |
C20H26N2O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-propoxybenzamide |
InChI |
InChI=1S/C20H26N2O4/c1-2-10-25-17-6-3-5-16(14-17)20(23)21-15-18(19-7-4-11-26-19)22-8-12-24-13-9-22/h3-7,11,14,18H,2,8-10,12-13,15H2,1H3,(H,21,23) |
InChI Key |
YRPBCRMISLOKQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.